2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting with base chemicals like naphthyl derivatives and proceeding through condensation, cyclization, and functionalization steps. For example, compounds such as 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide have been synthesized to study their crystal structures and potential for photochemical reactions (Bąkowicz & Turowska-Tyrk, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like X-ray crystallography. Studies have shown that molecular conformation and the presence of functional groups significantly influence the potential for chemical reactions, such as Yang photocyclization, which is inhibited in some cases by the spatial arrangement of atoms in the crystal structure (Bąkowicz & Turowska-Tyrk, 2009).
Chemical Reactions and Properties
Reactivity studies have shown that naphthyl and pyridazinyl derivatives can participate in various chemical reactions, forming complex heterocyclic compounds. For instance, N-1-Naphthyl-3-oxobutanamide can undergo reactions with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react to form a variety of heterocyclic derivatives, indicating a rich chemistry suitable for synthesizing diverse molecular frameworks (Hussein et al., 2009).
properties
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-23(25-15-14-18-6-2-1-3-7-18)17-27-24(29)13-12-22(26-27)21-11-10-19-8-4-5-9-20(19)16-21/h1-13,16H,14-15,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLDJPSLFBHWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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